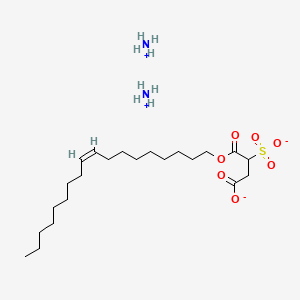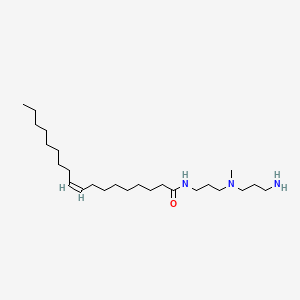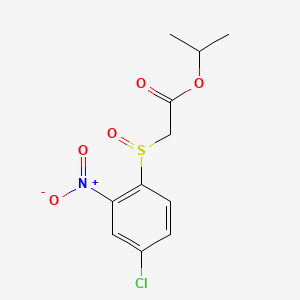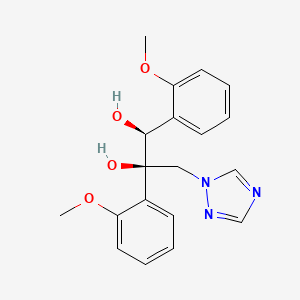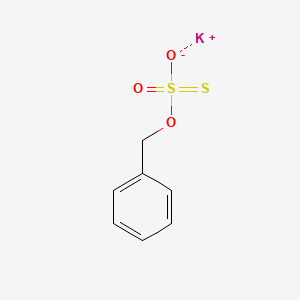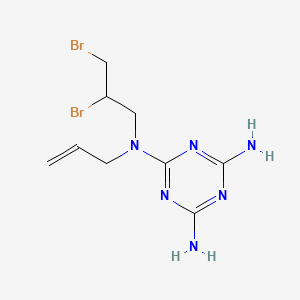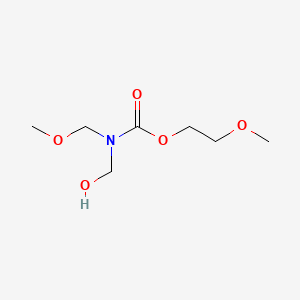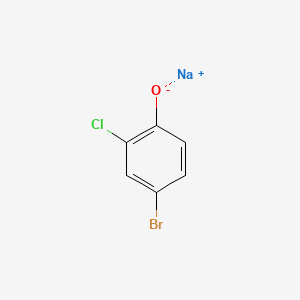
Phenol, 4-bromo-2-chloro-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-bromo-2-chloro-, sodium salt is an organic compound with the molecular formula C6H3BrClNaO. It is a derivative of phenol where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively, and the hydroxyl group is deprotonated to form a sodium salt. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 4-bromo-2-chloro-, sodium salt can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the bromination and chlorination of phenol, followed by the neutralization of the resulting compound with sodium hydroxide to form the sodium salt. The reaction conditions typically include the use of bromine and chlorine as halogenating agents, and the reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-bromo-2-chloro-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and other reduced phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 4-bromo-2-chloro-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Phenol, 4-bromo-2-chloro-, sodium salt involves its interaction with nucleophiles and electrophiles. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which then undergoes elimination to yield the substituted product. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances the reactivity of the compound towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-bromo-4-chloro-: Similar in structure but with different positions of bromine and chlorine atoms.
Phenol, 4-chloro-2-bromo-: Another isomer with reversed positions of halogen atoms.
Phenol, 4-bromo-2-fluoro-: Substituted with fluorine instead of chlorine.
Uniqueness
Phenol, 4-bromo-2-chloro-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and chlorine atoms in specific positions on the benzene ring makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
56308-98-6 |
|---|---|
Fórmula molecular |
C6H3BrClNaO |
Peso molecular |
229.43 g/mol |
Nombre IUPAC |
sodium;4-bromo-2-chlorophenolate |
InChI |
InChI=1S/C6H4BrClO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
Clave InChI |
ZHXDBHBPUPQANP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


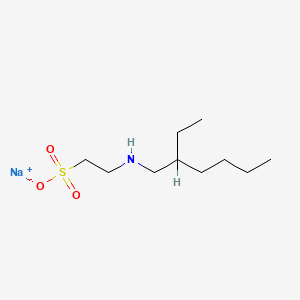
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
